molecular formula C7H7N3 B11922838 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11922838
M. Wt: 133.15 g/mol
InChI Key: CQBATHGZXBMXBA-UHFFFAOYSA-N
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Description

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali. The reaction mixture is heated to reflux, followed by acidification and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, oxo derivatives, and reduced forms of this compound. These products are often used as intermediates in further chemical synthesis and drug development .

Mechanism of Action

The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), leading to the induction of apoptosis in cancer cells . The binding interactions involve hydrogen bonding and electrostatic interactions with key residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-5-2-9-6-3-8-4-10-7(5)6/h2-4,9H,1H3

InChI Key

CQBATHGZXBMXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=CN=C12

Origin of Product

United States

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